Citrocarbonate is a compound that combines the properties of citric acid and carbonate ions. It is primarily derived from citric acid, which is an organic acid found in citrus fruits and is widely used in food and pharmaceutical applications due to its acidity and ability to act as a chelating agent. Citrocarbonate is classified under organic compounds, specifically as a derivative of carboxylic acids, with significant relevance in both industrial and medicinal fields.
The primary source of citrocarbonate is citric acid, which can be obtained through fermentation processes involving specific strains of fungi or yeast. Citric acid is commercially produced from the fermentation of carbohydrates, such as glucose or sucrose, using the mold Aspergillus niger. The carbonate component typically comes from sodium bicarbonate or other carbonate salts, which react with citric acid to form citrocarbonate.
Citrocarbonate belongs to the class of organic compounds known as carboxylic acids and their derivatives. Specifically, it can be categorized as a tricarboxylic acid derivative due to its structural relationship with citric acid. It is also classified under organic carbonic acids when considering its carbonate component.
Citrocarbonate can be synthesized through several methods, primarily involving the reaction between citric acid and sodium bicarbonate. The most common methods include:
The synthesis requires careful control of temperature and pH to ensure optimal yield and prevent decomposition of sensitive components. The reaction typically occurs at room temperature but can be accelerated by slight heating.
The molecular formula for citrocarbonate reflects its origins from citric acid and carbonate ions. The structure can be represented as:
The structural representation includes three carboxyl groups (-COOH) characteristic of tricarboxylic acids, which contribute to its acidic properties.
Citrocarbonate primarily participates in neutralization reactions where it acts as a weak acid reacting with bases. This results in the formation of salts (like sodium citrate) and the release of carbon dioxide gas.
The kinetics of these reactions are influenced by factors such as concentration, temperature, and the presence of catalysts. The release of carbon dioxide during the reaction is an endothermic process that can be utilized in food science for leavening agents.
The mechanism by which citrocarbonate exerts its effects primarily revolves around its ability to release carbon dioxide when reacting with bases like sodium bicarbonate. This reaction not only provides effervescence but also alters pH levels in solutions where it is utilized.
The end products of these reactions are often utilized in various applications:
Relevant data includes:
Citrocarbonate has diverse applications across various fields:
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